molecular formula C13H15NO B8449909 4,4-Dimethyl-3-oxo-2-phenylpentanenitrile

4,4-Dimethyl-3-oxo-2-phenylpentanenitrile

Cat. No. B8449909
M. Wt: 201.26 g/mol
InChI Key: CPKKAXQSTQDLEN-UHFFFAOYSA-N
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Patent
US04728743

Procedure details

116 grams (1 mole) of methyl pivalate, 60 grams (2 moles) of sodium hydride (80 weight % suspension in white oil) and 234.3 grams (2 moles) of benzyl cyanide were reacted in 750 ml of dry toluene at 60° C. until the end of the evolution of hydrogen. There were added 500 ml of water to the cooled reaction solution, the mixture stirred and the aqueous phase acidified with HCl to pH 3 after the separation and then extracted with chloroform. After concentrating the chloroform the oil residue was fractionated at 0.6 Torr. 110.6 grams (55% of theory) of 4,4-dimethyl-2-phenyl-3-oxopentanenitrile came over at 111° C.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
234.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7]C)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[H-].[Na+].[CH2:11]([C:18]#[N:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[H][H].Cl>C1(C)C=CC=CC=1.O>[CH3:3][C:2]([CH3:5])([CH3:4])[C:1](=[O:7])[CH:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:18]#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OC
Name
Quantity
60 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
234.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the cooled reaction solution
CUSTOM
Type
CUSTOM
Details
after the separation
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the chloroform the oil residue
CUSTOM
Type
CUSTOM
Details
came over at 111° C.

Outcomes

Product
Name
Type
Smiles
CC(C(C(C#N)C1=CC=CC=C1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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